MAT-POS-e194df51-1 is an orally active, non-covalent, non-peptide inhibitor specifically targeting the main protease (M^pro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has demonstrated significant antiviral activity, with an inhibitory concentration (IC_50) of approximately 37 nM against the protease and effective concentrations (EC_50) of 64 nM in A549-ACE2-TMPRSS2 cells and 126 nM in HeLa-ACE2 cells . Its development is part of the COVID Moonshot initiative, which utilized open-science methodologies to accelerate drug discovery against COVID-19.
MAT-POS-e194df51-1 was synthesized through a collaborative effort involving crowdsourcing, machine learning, and high-throughput structural biology and chemistry. The compound is classified as a non-covalent inhibitor, distinguishing it from other protease inhibitors that may employ covalent mechanisms .
The synthesis of MAT-POS-e194df51-1 involved several innovative approaches:
The molecular structure of MAT-POS-e194df51-1 can be represented by the following SMILES notation:
C1CC1(CS(=O)(=O)N2C[C@H](C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N
C1CC1(CS(=O)(=O)N2CC(C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N
This structure indicates the presence of a sulfonamide group, a cyano group, and multiple aromatic rings, contributing to its binding affinity and specificity towards the SARS-CoV-2 main protease .
MAT-POS-e194df51-1 primarily functions as an inhibitor through non-covalent interactions with the SARS-CoV-2 main protease. The binding prevents the dimerization of the protease, which is crucial for its enzymatic activity. This mechanism effectively disrupts viral replication within host cells . The compound's design allows for significant interaction with key residues in the active site of M^pro, enhancing its inhibitory potency.
The mechanism by which MAT-POS-e194df51-1 exerts its antiviral effects involves:
This mechanism highlights its potential as a therapeutic agent against SARS-CoV-2 by targeting one of its essential proteins.
While specific physical properties such as melting point or solubility are not extensively detailed in available literature, relevant chemical properties include:
The compound's structural features contribute to its favorable pharmacokinetic profile, although further studies are needed to optimize these properties for therapeutic use .
MAT-POS-e194df51-1 has been extensively researched for its potential applications in treating COVID-19. Its primary scientific uses include:
The compound represents a promising avenue for further development as an antiviral agent, with ongoing studies aimed at enhancing its efficacy and safety profile .
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8